An In-depth Technical Guide to Ethyl 4,6-dichloropyridazine-3-carboxylate
An In-depth Technical Guide to Ethyl 4,6-dichloropyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 4,6-dichloropyridazine-3-carboxylate, a pivotal intermediate in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. This document is intended to be a practical resource for researchers and professionals in the field of drug discovery and development.
Core Compound Identification and Properties
Ethyl 4,6-dichloropyridazine-3-carboxylate is a heterocyclic compound that has garnered significant interest as a versatile building block in organic synthesis.[1] Its unique molecular architecture, featuring a pyridazine core with two reactive chlorine atoms and an ethyl carboxylate group, makes it an ideal starting material for the synthesis of complex molecules.
CAS Number: 679406-03-2[2][3][4][5][6][7][8]
Synonyms:
-
Ethyl 4,6-dichloro-3-pyridazinecarboxylate[2]
-
3-Pyridazinecarboxylic acid, 4,6-dichloro-, ethyl ester[2]
-
4,6-DICHLOROPYRIDAZINE-3-CARBOXYLATE[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is crucial for its effective use in research and development. The table below summarizes the key properties of Ethyl 4,6-dichloropyridazine-3-carboxylate.
| Property | Value | Source |
| Molecular Formula | C7H6Cl2N2O2 | [2][3][7] |
| Molecular Weight | 221.04 g/mol | [2][3][9] |
| Appearance | Yellow to brown oil | [2] |
| Density | ~1.4 ± 0.1 g/cm³ | [2] |
| Boiling Point | 353.4 ± 37.0 °C at 760 mmHg | [2] |
| Flash Point | 167.5 ± 26.5 °C | [2] |
| Purity | ≥98.0% | [2] |
| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [7] |
These properties indicate that Ethyl 4,6-dichloropyridazine-3-carboxylate is a relatively stable compound with a high boiling point, making it suitable for a variety of reaction conditions.[2] Its oil-like consistency requires careful handling to prevent spills.[2]
Synthesis and Manufacturing
The industrial production of Ethyl 4,6-dichloropyridazine-3-carboxylate is a well-established process that involves controlled chlorination and esterification reactions.[2] A common laboratory-scale synthesis starts from Ethyl 4,6-dihydroxypyridazine-3-carboxylate.
Synthetic Protocol
The following protocol outlines a typical procedure for the synthesis of Ethyl 4,6-dichloropyridazine-3-carboxylate.
Starting Material: Ethyl 4,6-dihydroxypyridazine-3-carboxylate Reagent: Phosphorus oxychloride (POCl3)
Step-by-Step Procedure:
-
To a nitrogen-purged Schlenk flask, add Ethyl 4,6-dihydroxypyridazine-3-carboxylate (1 equivalent).
-
Carefully add phosphorus oxychloride (an excess, e.g., 20 equivalents) to the flask.
-
Seal the vessel and heat the reaction mixture to 100 °C for approximately 3.5 hours.[4][10]
-
Monitor the reaction progress using an appropriate analytical technique such as TLC or GC.[11]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess phosphorus oxychloride under reduced pressure (in vacuo).[4][10]
-
Dissolve the crude oil in chloroform and re-concentrate to remove residual POCl3.
-
Carefully pour the crude product into ice water and rinse with ethyl acetate.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer multiple times with ethyl acetate.[4][10]
-
Combine the organic layers and wash them sequentially with water and brine (saturated aqueous sodium chloride).[4][10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by automated chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure Ethyl 4,6-dichloropyridazine-3-carboxylate.[4][10]
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key stages in the synthesis of Ethyl 4,6-dichloropyridazine-3-carboxylate.
Chemical Reactivity and Applications in Drug Discovery
The primary utility of Ethyl 4,6-dichloropyridazine-3-carboxylate lies in its role as a versatile pharmaceutical intermediate.[1][2][12] The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity is fundamental to its application in building complex molecular scaffolds for active pharmaceutical ingredients (APIs).[2]
Key Reactions and Mechanistic Insights
The chlorine atoms at the 4 and 6 positions exhibit differential reactivity, which can be exploited for selective functionalization. Nucleophilic aromatic substitution (SNAr) is the predominant reaction pathway. The electron-withdrawing nature of the pyridazine ring and the carboxylate group facilitates these reactions.
Common nucleophiles used in reactions with Ethyl 4,6-dichloropyridazine-3-carboxylate include:
-
Amines (primary and secondary)
-
Alcohols and phenols
-
Thiols
-
Organometallic reagents (in cross-coupling reactions)
The ability to sequentially replace the chlorine atoms allows for the construction of diverse molecular libraries, a key strategy in modern drug discovery.[12]
Case Study: Synthesis of Deucravacitinib
A notable application of Ethyl 4,6-dichloropyridazine-3-carboxylate is in the synthesis of Deucravacitinib, a deuterated tyrosine kinase 2 (TYK2) inhibitor.[4] This demonstrates the compound's importance in the development of cutting-edge therapeutics. While the full synthesis is complex, the initial steps would involve the selective substitution of the chlorine atoms to build the core structure of the drug.
Role in Agrochemical and Specialty Chemical Synthesis
Beyond pharmaceuticals, the chemical properties of Ethyl 4,6-dichloropyridazine-3-carboxylate make it a valuable intermediate in the agrochemical industry.[1][2] Chlorinated heterocycles are common motifs in pesticides and herbicides. Additionally, its versatility makes it a useful reagent in organic synthesis research for creating novel compounds with unique properties.[1][2]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are paramount when handling Ethyl 4,6-dichloropyridazine-3-carboxylate.
Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:
-
H302: Harmful if swallowed[9]
-
H315: Causes skin irritation[9]
-
H319: Causes serious eye irritation[9]
-
H335: May cause respiratory irritation[9]
Recommended Safety Protocols
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13]
-
Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[13][14]
-
Handling: Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke in the laboratory.[13]
-
First Aid:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[3]
-
In case of skin contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[3]
-
In case of eye contact: Rinse cautiously with water for several minutes.[13]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[3] In all cases of exposure, seek immediate medical attention.
-
Storage
Store Ethyl 4,6-dichloropyridazine-3-carboxylate in a tightly closed container in a cool, dry, and well-ventilated place.[2][13] For long-term storage and to maintain its stability, it is recommended to store it under an inert atmosphere in a freezer at -20°C.[7]
Conclusion
Ethyl 4,6-dichloropyridazine-3-carboxylate is a high-value chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its versatile reactivity, stemming from the two chlorine substituents on the pyridazine core, allows for the efficient synthesis of a wide array of complex molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective utilization in research and development. This guide has provided a comprehensive overview to support the work of scientists and professionals in the field.
References
- Exploring Ethyl 4,6-Dichloropyridazine-3-Carboxylate: A Key Pharmaceutical Intermedi
- Ethyl 4,6-dichloropyrridazine-3-carboxylate - Safety D
- Ethyl 4,6-dichloropyridazine-3-carboxyl
- Ethyl 4,6-dichloropyridazine-3-carboxyl
- 679406-03-2|Ethyl 4,6-dichloropyridazine-3-carboxyl
- Buy Online CAS Number 679406-03-2 - TRC - Ethyl 4,6-Dichloropyridazine-3-carboxyl
- Ethyl 4,6-dichloropyridazine-3-carboxylate CAS 679406-03-2. Home Sunshine Pharma. (URL: )
- ETHYL 4,6-DICHLOROPYRIDAZINE-3-CARBOXYLATE: High Purity Chemical Intermediate for Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
- High-Purity Ethyl 4,6-dichloropyridazine-3-carboxylate: Pharmaceutical Intermediate Manufacturer & Supplier. NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
- SAFETY D
- SAFETY D
- ETHYL 4,6-DICHLOROPYRIDAZINE-3-CARBOXYL
- Ethyl 4,6-dichloropyridazine-3-carboxylate | C7H6Cl2N2O2 | CID 53428795. PubChem. (URL: )
- Ethyl 4,6-dihydroxypyridazine-3-carboxylate | C7H8N2O4 | CID 69007765. PubChem. (URL: )
- CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
- CAS 679406-03-2 Ethyl 4,6-dichloropyridazine-3-carboxyl
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Dichloropyridazine
Meisenheimer Complex
(Stabilized by N atoms)
Substituted Product
